REACTION_CXSMILES
|
[Na].[CH2:2]1[O:4][CH:3]1[CH2:5][OH:6].[CH:7]([OH:10])([CH3:9])[CH3:8]>>[CH:7]([O:10][CH2:2][CH:3]([OH:4])[CH2:5][OH:6])([CH3:9])[CH3:8] |^1:0|
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
1200 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
After completion of the dropping, stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 3-L separable flask equipped with a stirrer and a condenser
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
ADDITION
|
Details
|
was dropped at 80° C. over 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
At this time, the mixture separated into an upper layer
|
Type
|
CUSTOM
|
Details
|
The upper layer was isolated
|
Type
|
CONCENTRATION
|
Details
|
concentrated by an evaporator
|
Reaction Time |
3 h |
Name
|
3-isopropoxy-1,2-propanediol
|
Type
|
product
|
Smiles
|
C(C)(C)OCC(CO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Na].[CH2:2]1[O:4][CH:3]1[CH2:5][OH:6].[CH:7]([OH:10])([CH3:9])[CH3:8]>>[CH:7]([O:10][CH2:2][CH:3]([OH:4])[CH2:5][OH:6])([CH3:9])[CH3:8] |^1:0|
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
1200 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
After completion of the dropping, stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 3-L separable flask equipped with a stirrer and a condenser
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
ADDITION
|
Details
|
was dropped at 80° C. over 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
At this time, the mixture separated into an upper layer
|
Type
|
CUSTOM
|
Details
|
The upper layer was isolated
|
Type
|
CONCENTRATION
|
Details
|
concentrated by an evaporator
|
Reaction Time |
3 h |
Name
|
3-isopropoxy-1,2-propanediol
|
Type
|
product
|
Smiles
|
C(C)(C)OCC(CO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |